REACTION_CXSMILES
|
CO[C:3]1[CH:8]=[CH:7][N:6]=[C:5](C#N)[CH:4]=1.C[Mg]I.C(=O)(O)[O-:15].[Na+].C[CH2:20][O:21][CH2:22][CH3:23]>C1C=CC=CC=1>[C:4]([C:5]1[CH:23]=[C:22]([O:21][CH3:20])[CH:8]=[CH:7][N:6]=1)(=[O:15])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(=NC=C1)C#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
continued for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
2M aqueous HCI (100 ml) added
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane (1:5)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NC=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |